molecular formula C20H15NO6 B033952 Oxophoebine CAS No. 109175-37-3

Oxophoebine

Cat. No. B033952
CAS RN: 109175-37-3
M. Wt: 365.3 g/mol
InChI Key: JHBLLXUDHWJZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxophoebine is a natural alkaloid that is found in plants belonging to the Apocynaceae family. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells. In

Scientific Research Applications

Neuroprotective and Cognitive Benefits

Alpinia oxyphylla, a plant from which Oxophoebine is derived, has demonstrated neuroprotective properties and potential cognitive benefits. Research has highlighted its traditional use in enhancing cognitive performance and treating neurological disorders. Phytochemical analysis revealed components such as essential oils and terpenes, showing neuroprotective, anti-neoplastic, and various other pharmacological activities. Modern pharmacological studies support the traditional uses of A. oxyphylla in treating nervous system diseases, highlighting its neuroprotection and anti-carcinogenic effects (Zhang et al., 2018).

Anxiety and Stress Regulation

Oxophoebine's precursor, oxytocin (OXT), has been studied for its anxiolytic and antistress properties. It's considered for treating conditions associated with anxiety, fear, and social dysfunctions. The studies indicate an imbalance of the endogenous brain OXT system in the etiology of anxiety disorders, especially those with a social component. Chronic OXT treatment may lead to reduced OXT receptor availability and increased anxiety, suggesting a complex relationship between OXT levels and anxiety regulation (Neumann & Slattery, 2016).

Treatment of Neurological Disorders

Oxophoebine's precursor, oxytocin, is being researched for its potential application in treating neurological disorders like autism and schizophrenia. It's suggested that the oxytocin system could be a novel therapeutic target for these conditions. Various studies, including double-blind treatment trials, support the therapeutic potential of oxytocin in psychotic illness. The safety profile and tolerability of oxytocin in chronic trials appear favorable, though more research is required before its widespread clinical use is warranted (Macdonald & Feifel, 2012).

Social Behavior and Cognitive Effects

Oxytocin, a precursor of Oxophoebine, is involved in various social behaviors and cognitive processes. Research indicates its role in social decision-making, processing of social stimuli, and behaviors like eye contact and social memory. Intranasal oxytocin administration in humans has altered brain activity related to social and emotional processing. These findings suggest that oxytocin influences neural circuits involved in social cognition and behavior (Grace et al., 2018).

Learning and Addiction

Research on oxytocin has also covered its effects on learning and addiction. It's suggested that oxytocin interferes with reward and addiction by influencing neurobiological processes related to stress, learning, memory, and social behavior. The review of literature posits that a well-functioning oxytocinergic system has protective effects against the initial response to drugs of abuse, the development of dependence, and drug reinstatement. However, continuous drug use or chronic exposure to stress can dysregulate this system (Sarnyai & Kovacs, 2014).

properties

CAS RN

109175-37-3

Product Name

Oxophoebine

Molecular Formula

C20H15NO6

Molecular Weight

365.3 g/mol

IUPAC Name

17,18,19-trimethoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(19),2,4(8),9,12,14,16(20),17-octaen-11-one

InChI

InChI=1S/C20H15NO6/c1-23-18-9-4-5-21-16-14(9)15(19(24-2)20(18)25-3)10-6-12-13(27-8-26-12)7-11(10)17(16)22/h4-7H,8H2,1-3H3

InChI Key

JHBLLXUDHWJZMA-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C3=CC4=C(C=C3C(=O)C5=NC=CC1=C25)OCO4)OC)OC

Canonical SMILES

COC1=C(C(=C2C3=CC4=C(C=C3C(=O)C5=NC=CC1=C25)OCO4)OC)OC

Other CAS RN

109175-37-3

synonyms

oxophoebine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxophoebine
Reactant of Route 2
Reactant of Route 2
Oxophoebine
Reactant of Route 3
Reactant of Route 3
Oxophoebine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Oxophoebine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Oxophoebine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Oxophoebine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.